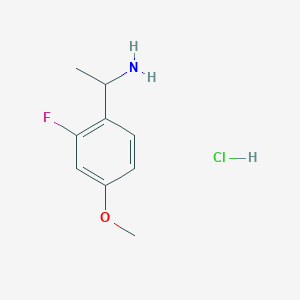
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is an organic compound characterized by a bromine atom, a cyclopropoxy group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene typically involves multiple steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene with cyclopropanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Methylsulfanylation: The final step involves the introduction of the methylsulfanyl group. This can be achieved by reacting the intermediate compound with methylthiol (CH3SH) in the presence of a suitable catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Palladium catalysts, bases like NaH or KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated benzene derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of brominated and sulfur-containing aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving sulfur and bromine atoms.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its bromine, cyclopropoxy, and methylsulfanyl groups. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methoxy-2-(methylsulfanyl)benzene
- 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
- 4-Bromo-1-cyclopropoxy-2-(methylsulfonyl)benzene
Uniqueness
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is unique due to the presence of both a cyclopropoxy group and a methylsulfanyl group on the benzene ring
Properties
CAS No. |
1243466-90-1 |
|---|---|
Molecular Formula |
C10H11BrOS |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



